3-Chloro-2,4-difluorophenylacetic acid
Overview
Description
3-Chloro-2,4-difluorophenylacetic acid is an organic compound with the molecular formula C8H5ClF2O2 and a molecular weight of 206.58 g/mol. This compound is characterized by the presence of a chloro group and two fluoro groups on a phenyl ring, which is further attached to an acetic acid moiety. It is a solid at room temperature with a melting point of 107-110°C.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,4-difluorophenylacetic acid typically involves the halogenation of phenylacetic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where a phenylacetic acid precursor is subjected to chlorination and fluorination under controlled conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization or chromatography, is employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,4-difluorophenylacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions can be facilitated by using nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted phenylacetic acids.
Scientific Research Applications
3-Chloro-2,4-difluorophenylacetic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Chloro-2,4-difluorophenylacetic acid exerts its effects depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include enzymes involved in metabolic processes or signaling pathways.
Comparison with Similar Compounds
3-Chloro-2,4-difluorophenylacetic acid is structurally similar to other halogenated phenylacetic acids, such as 2,3-Difluorophenylacetic acid and 3-Chloro-2-fluorophenylacetic acid. These similar compounds may have different physical properties, reactivity profiles, and biological activities, which can be exploited in various research and industrial contexts.
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Properties
IUPAC Name |
2-(3-chloro-2,4-difluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-7-5(10)2-1-4(8(7)11)3-6(12)13/h1-2H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENNVWWQJGUCAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279737 | |
Record name | 3-Chloro-2,4-difluorobenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401279737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886761-66-6 | |
Record name | 3-Chloro-2,4-difluorobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886761-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2,4-difluorobenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401279737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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